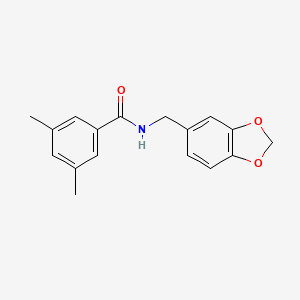![molecular formula C24H16ClN5 B5850219 6-CHLORO-4-PHENYL-2-[(2E)-2-[(QUINOLIN-8-YL)METHYLIDENE]HYDRAZIN-1-YL]QUINAZOLINE](/img/structure/B5850219.png)
6-CHLORO-4-PHENYL-2-[(2E)-2-[(QUINOLIN-8-YL)METHYLIDENE]HYDRAZIN-1-YL]QUINAZOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-phenyl-2-[(2E)-2-[(quinolin-8-yl)methylidene]hydrazin-1-yl]quinazoline is a complex organic compound with significant potential in various scientific fields. This compound features a quinazoline core, which is known for its diverse biological activities. The presence of a quinoline moiety and a hydrazone linkage further enhances its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-phenyl-2-[(2E)-2-[(quinolin-8-yl)methylidene]hydrazin-1-yl]quinazoline typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or formic acid under high-temperature conditions.
Introduction of the Quinoline Moiety: The quinoline moiety is introduced via a condensation reaction between 2-chloroquinoline and an appropriate aldehyde or ketone.
Formation of the Hydrazone Linkage: The final step involves the reaction of the quinoline derivative with hydrazine hydrate to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions while minimizing side products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline moieties.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine derivative.
Substitution: The chloro group in the quinazoline core can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Hydrazine derivatives.
Substitution: A variety of substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-4-phenyl-2-[(2E)-2-[(quinolin-8-yl)methylidene]hydrazin-1-yl]quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes, while the quinoline moiety can intercalate with DNA, disrupting its function. The hydrazone linkage may also play a role in binding to proteins and other macromolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Phenylquinazoline: Lacks the chloro and hydrazone functionalities, resulting in different biological activities.
6-Chloroquinoline: Contains the chloro and quinoline moieties but lacks the quinazoline core.
Quinazoline Hydrazones: Similar structure but with different substituents on the quinazoline and quinoline rings.
Uniqueness
6-Chloro-4-phenyl-2-[(2E)-2-[(quinolin-8-yl)methylidene]hydrazin-1-yl]quinazoline is unique due to the combination of its quinazoline core, quinoline moiety, and hydrazone linkage. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
6-chloro-4-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN5/c25-19-11-12-21-20(14-19)23(17-6-2-1-3-7-17)29-24(28-21)30-27-15-18-9-4-8-16-10-5-13-26-22(16)18/h1-15H,(H,28,29,30)/b27-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMAXNLYXZOHAJ-JFLMPSFJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![14-Hydroxy-15-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B5850137.png)
![4-chloro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzenesulfonamide](/img/structure/B5850139.png)
![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5850153.png)
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5850155.png)
![1-[4-(Dimethylamino)phenyl]-3-(3-methylphenyl)thiourea](/img/structure/B5850163.png)
![5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole](/img/structure/B5850174.png)
![1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]AZEPANE](/img/structure/B5850180.png)

![2-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-N-phenylacetamide](/img/structure/B5850191.png)


![2,5-dimethyl-N-[(3-nitrophenyl)methyl]aniline](/img/structure/B5850225.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)
![1-(2,4-dimethoxyphenyl)-N-[(2,5-dimethoxyphenyl)methyl]methanamine](/img/structure/B5850238.png)
